3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Beschreibung

BenchChem offers high-quality 3-(4-Fluoro-3-trifluoromethylphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluoro-3-trifluoromethylphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

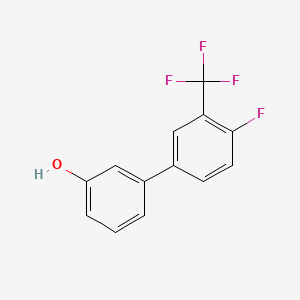

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDYXDCKIVGIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683612 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-86-4 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1)

The following technical guide is structured to address the specific chemical identity of CAS 61721-07-1 while resolving the nomenclature discrepancy in your request.

Editorial Note on Chemical Identity:

-

CAS 61721-07-1 corresponds to 4-Fluoro-3-(trifluoromethyl)phenol (a mono-aryl building block).[1][2][3][4]

-

The name 3-(4-Fluoro-3-trifluoromethylphenyl)phenol refers to a biaryl scaffold (likely a downstream product).[1]

-

Strategy: This guide focuses on CAS 61721-07-1 as the core subject, detailing its properties and synthesis, and then explicitly demonstrates its application as the critical precursor in synthesizing the biaryl target you named.

Strategic Utilization in Biaryl Scaffold Design[1][2]

Part 1: Executive Summary & Chemical Profile

4-Fluoro-3-(trifluoromethyl)phenol is a high-value fluorinated building block used extensively in medicinal chemistry and agrochemical development.[1][3] Its structural significance lies in the ortho-fluoro-trifluoromethyl motif , a privileged substructure that modulates metabolic stability (blocking P450 oxidation) and lipophilicity (logP).[1]

In drug discovery, this phenol serves as a versatile "handle."[5] It is frequently activated (e.g., to a triflate) to participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate biaryl systems, such as the 3-(4-Fluoro-3-trifluoromethylphenyl)phenol scaffold used in nuclear receptor ligands and kinase inhibitors.[1]

Chemical Identity Table

| Property | Specification |

| CAS Number | 61721-07-1 |

| IUPAC Name | 4-Fluoro-3-(trifluoromethyl)phenol |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Appearance | White to off-white low-melting solid or liquid |

| Melting Point | ~17–20 °C (Often supercools to liquid) |

| Boiling Point | 86 °C @ 15 mmHg |

| Acidity (pKa) | ~8.97 (Predicted) – More acidic than phenol due to electron-withdrawing F/CF₃ groups |

| Hazards | Corrosive (Skin/Eye), Acute Toxicity, Aquatic Toxicity |

Part 2: Synthetic Architecture (Production of the Core)

The industrial synthesis of CAS 61721-07-1 typically proceeds via the diazotization of 4-fluoro-3-(trifluoromethyl)aniline .[1] This route is preferred for its scalability and the availability of the aniline precursor.

Synthesis Workflow (Aniline to Phenol)

-

Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0–5°C to form the diazonium salt.

-

Hydrolysis: The diazonium salt is hydrolyzed in hot aqueous acid (often with copper catalysts or simple thermal decomposition) to replace the diazo group with a hydroxyl group.

Figure 1: Industrial synthesis pathway for CAS 61721-07-1 via diazotization-hydrolysis sequence.

Part 3: Application Case Study – Synthesis of the Biaryl

Target: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol Role of CAS 61721-07-1: Starting Material (Electrophile Precursor).[1]

To synthesize the biaryl target you specified, CAS 61721-07-1 is rarely used as the nucleophile directly. Instead, the phenol is activated into a Triflate (OTf) leaving group. This allows it to couple with 3-hydroxyphenylboronic acid via Suzuki-Miyaura coupling.[1]

Experimental Protocol: Biaryl Synthesis

Note: This protocol assumes the conversion of CAS 61721-07-1 to its triflate derivative first.[1]

Step 1: Activation (Phenol to Triflate)

-

Reagents: CAS 61721-07-1 (1.0 eq), Triflic anhydride (Tf₂O, 1.2 eq), Pyridine (2.0 eq), DCM (Solvent).

-

Procedure: Dissolve phenol in DCM at 0°C. Add pyridine. Dropwise add Tf₂O. Stir 2h. Aqueous workup yields 4-fluoro-3-(trifluoromethyl)phenyl trifluoromethanesulfonate .[1]

Step 2: Suzuki-Miyaura Coupling (The Biaryl Formation) This step constructs the C-C bond between the two aromatic rings.

-

Reagents:

-

Protocol:

-

Charge a reaction vial with the triflate, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical for Pd cycle).

-

Add degassed Dioxane/Water solvent.

-

Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Mechanistic Logic

The Triflate group is chosen because the C-O bond of the phenol is too strong for direct oxidative addition by Palladium(0). Converting -OH to -OTf creates a pseudohalide with bond energy similar to a bromide, enabling the catalytic cycle.[1] The Fluorine and Trifluoromethyl groups on the ring remain stable during this coupling, preserving the metabolic blocking motifs.

Figure 2: Activation and Catalytic Cycle for converting CAS 61721-07-1 into the target biaryl.[1]

Part 4: Medicinal Chemistry Utility

The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety (derived from CAS 61721-07-1) conveys specific advantages in drug design:

-

Metabolic Blocking: The para-fluorine blocks the metabolically vulnerable C4 position from P450-mediated hydroxylation.[1]

-

Lipophilicity Modulation: The -CF₃ group significantly increases logP, enhancing membrane permeability, while the Fluorine atom modulates the pKa of the phenol (if left free) or the electronic properties of the ring.

-

Conformational Bias: In biaryl systems, the bulky -CF₃ group at the ortho position (relative to the biaryl axis) induces a twist in the molecule, preventing planarity. This is often exploited to fit into hydrophobic pockets of enzymes (e.g., COX-2, Kinases).

Part 5: Safety and Handling (EHS)

CAS 61721-07-1 is a corrosive phenol.[1] Strict adherence to safety protocols is mandatory.

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield.

-

Inhalation Risk: The compound has significant vapor pressure. All solid/liquid handling must occur in a certified fume hood.

-

First Aid:

-

Skin: Immediate wash with Polyethylene Glycol (PEG 300) or copious water. Phenols penetrate skin rapidly and cause deep burns.

-

Eyes: Rinse for 15 minutes; immediate ophthalmological consult.[6]

-

References

-

Synthesis & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 601854, 4-Fluoro-3-(trifluoromethyl)phenol.[1][4] [Link]

-

Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

Sources

- 1. 61721-07-1|4-Fluoro-3-trifluoromethylphenol|BLD Pharm [bldpharm.com]

- 2. 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS RN 61721-07-1 | Fisher Scientific [fishersci.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, a complex biphenyl derivative with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document extrapolates from the well-understood principles of its constituent functional groups—the biphenyl scaffold, the phenol moiety, and the fluorinated substituents—to provide a robust scientific profile. This guide covers the molecule's fundamental properties, including its molecular weight, structure, and predicted characteristics. It further delves into plausible synthetic pathways, potential applications in drug discovery informed by the known roles of fluorinated compounds, and appropriate analytical techniques for characterization. Safety protocols for handling this class of compounds are also detailed. This document serves as a foundational resource for researchers interested in the synthesis, study, and application of novel fluorinated biphenylphenols.

Molecular Identity and Physicochemical Properties

The nomenclature "3-(4-Fluoro-3-trifluoromethylphenyl)phenol" describes a biphenyl structure where a phenol ring is substituted at the 3-position with a 4-fluoro-3-(trifluoromethyl)phenyl group. This arrangement of moieties dictates its chemical behavior and potential biological activity.

Chemical Structure and Molecular Weight

The foundational step in understanding any chemical entity is to define its structure and, consequently, its molecular properties.

-

Molecular Formula: C₁₃H₈F₄O

-

Molecular Weight: 256.20 g/mol

-

IUPAC Name: 3-(4-Fluoro-3-(trifluoromethyl)phenyl)phenol

-

CAS Number: Not currently assigned.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol.

Physicochemical Properties and Comparison

The introduction of fluorine and trifluoromethyl (CF₃) groups significantly alters the electronic and physical properties of the parent biphenylphenol scaffold. The high electronegativity of fluorine and the strong electron-withdrawing nature of the CF₃ group are key determinants of its reactivity and potential for molecular interactions.

For comparative purposes, the properties of related, commercially available single-ring phenols are presented below.

| Property | 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (Predicted) | 4-Fluoro-3-(trifluoromethyl)phenol[1][2] | 4-(Trifluoromethyl)phenol[3] |

| Molecular Formula | C₁₃H₈F₄O | C₇H₄F₄O | C₇H₅F₃O |

| Molecular Weight | 256.20 g/mol | 180.10 g/mol | 162.11 g/mol |

| Appearance | Likely a solid at room temperature | White to orange/green powder or liquid | Liquid |

| Boiling Point | Substantially higher than 86°C | 86°C at 15 mmHg | Not available |

| Melting Point | Expected to be a crystalline solid | 17°C | Not available |

| pKa | Expected to be more acidic than phenol (pKa ~10) | 8.97 (Predicted) | Not available |

Synthesis and Manufacturing Insights

Proposed Synthetic Pathway: Suzuki Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

The proposed synthesis for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol would involve the following key steps:

-

Preparation of an Aryl Halide: Starting with a commercially available substituted phenol, such as 3-bromophenol. The hydroxyl group would need to be protected to prevent interference with the subsequent coupling reaction. A common protecting group for phenols is a methyl ether or a silyl ether.

-

Preparation of an Arylboronic Acid: The corresponding 4-fluoro-3-(trifluoromethyl)phenylboronic acid can be synthesized from 1-bromo-4-fluoro-3-(trifluoromethyl)benzene through lithium-halogen exchange followed by reaction with a borate ester.

-

Palladium-Catalyzed Cross-Coupling: The protected 3-bromophenol and the 4-fluoro-3-(trifluoromethyl)phenylboronic acid would then be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Deprotection: The final step involves the removal of the protecting group from the phenolic hydroxyl to yield the target compound, 3-(4-Fluoro-3-trifluoromethylphenyl)phenol.

Caption: Proposed Suzuki coupling workflow for synthesis.

Synthesis of a Related Compound: 4-Fluoro-3-(trifluoromethyl)phenol

For context, the industrial synthesis of the related single-ring compound, 4-fluoro-3-(trifluoromethyl)phenol, typically starts from 4-fluoro-3-trifluoromethylaniline.[4] This process involves a diazotization reaction, where the aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] This intermediate is then hydrolyzed, often by heating in an aqueous medium, to replace the diazonium group with a hydroxyl group, yielding the final phenol product.[4]

Applications in Research and Drug Development

The unique combination of a biphenyl scaffold with fluorine and trifluoromethyl substituents makes 3-(4-Fluoro-3-trifluoromethylphenyl)phenol a molecule of considerable interest for drug discovery and materials science.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[5][6] Fluorine's high electronegativity and small size can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[7]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug.

-

Improved Lipophilicity: The trifluoromethyl group, in particular, significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[1]

Given these properties, this compound could serve as a key intermediate for developing novel therapeutics, particularly in areas where fluorinated compounds have already shown promise, such as anti-inflammatory and antimicrobial agents.[8]

The Biphenyl Scaffold in Drug Design

The biphenyl moiety provides a versatile and conformationally flexible scaffold that can be used to position functional groups in specific spatial orientations for optimal interaction with a biological target.[9] The non-planar, twisted conformation of many substituted biphenyls allows for the exploration of three-dimensional chemical space.[10]

Analytical Characterization

The structural elucidation and purity assessment of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol would rely on a combination of standard analytical techniques.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and connectivity of hydrogen atoms on the aromatic rings.

-

¹³C NMR: Would show the number of unique carbon environments.

-

¹⁹F NMR: Is particularly crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenol and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): Would be the primary method for assessing the purity of the synthesized compound.[11]

The characterization of biphenyls and their metabolites often relies on gas chromatography (GC) and GC-MS methods as well.[12]

Safety and Handling

While specific toxicity data for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is not available, general precautions for handling fluorinated aromatic compounds should be strictly followed.

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13][14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[13][14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Trifluoromethane, a related compound, is known to be an irritant and may cause mutations, highlighting the need for caution when handling compounds with trifluoromethyl groups.[16]

Conclusion

3-(4-Fluoro-3-trifluoromethylphenyl)phenol represents a promising, albeit underexplored, chemical entity. Its structure combines several features that are highly desirable in modern drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a logical pathway for its synthesis, and an overview of its potential applications and analytical characterization. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related classes of fluorinated biphenyl compounds.

References

-

Manufacturing Insights. (n.d.). The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

- Al-Aboudi, A., et al. (2020).

- AIP Publishing. (2015). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. The Journal of Chemical Physics.

-

New Jersey Department of Health. (2003). Hazard Summary: Trifluoromethane. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): Trifluoromethane. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2025). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Retrieved from [Link]

- Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry.

-

PubMed Central. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 [chemicalbook.com]

- 3. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. helixchrom.com [helixchrom.com]

- 12. scielo.br [scielo.br]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. ICSC 0577 - TRIFLUOROMETHANE [chemicalsafety.ilo.org]

- 16. nj.gov [nj.gov]

Technical Guide: Synthesis and Application of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Part 1: Executive Summary & Strategic Importance

The compound 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261889-86-4) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It combines a biaryl core—essential for pi-stacking interactions in protein binding pockets—with specific substituents that modulate metabolic stability and lipophilicity.[1][2]

This guide details the technical "discovery" of this molecule, not as a serendipitous natural product, but as a rationally designed building block.[1][2] It is primarily utilized in the synthesis of kinase inhibitors , nuclear receptor modulators (e.g., ROR

-

Metabolic Blocking: The fluorine atom at the para-position blocks cytochrome P450-mediated oxidation.[1][2]

-

Lipophilic Tuning: The -CF

group significantly increases logP, enhancing membrane permeability while occupying hydrophobic pockets in target enzymes.[1][2]

Part 2: Chemical Identity & Physiochemical Profile[2][3]

Before initiating synthesis, researchers must establish the physiochemical baseline to guide solvent selection and purification strategies.[1][2]

| Property | Value / Description | Critical Note |

| Molecular Formula | C | Biaryl ether linkage is absent; this is a C-C coupled biaryl.[1][2] |

| Molecular Weight | 256.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1][2] |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace Pd or oxidation products.[1][2] |

| Calculated logP | ~3.8 - 4.2 | High lipophilicity requires non-polar solvents for extraction (e.g., DCM, EtOAc).[1][2] |

| pKa (Phenol) | ~9.5 | Slightly more acidic than phenol due to the electron-withdrawing biaryl system.[1][2] |

| Solubility | DMSO, Methanol, DCM | Insoluble in water.[1][2] |

Part 3: Strategic Synthesis (The "Discovery" Route)

The "discovery" of this compound in a laboratory setting relies on the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway is preferred over Stille or Negishi couplings due to the stability of boronic acids and the avoidance of toxic organotin byproducts.[1][2]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.[1][2] Two pathways exist:

-

Route A: 3-Hydroxyphenylboronic acid + 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene.[1][2]

-

Route B: 3-Bromophenol + (4-Fluoro-3-trifluoromethylphenyl)boronic acid.[1][2]

Recommendation: Route A is generally preferred because 4-bromo-1-fluoro-2-(trifluoromethyl)benzene is a robust, commercially available electrophile, and 3-hydroxyphenylboronic acid is stable and inexpensive.[1][2]

Detailed Experimental Protocol (Route A)

Objective: Synthesize 10.0 g of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol with >98% HPLC purity.

Reagents & Materials:

-

Aryl Halide: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq).[1][2]

-

Catalyst: Pd(dppf)Cl

·CH -

Base: Potassium Carbonate (K

CO -

Solvent System: 1,4-Dioxane : Water (4:1 v/v).[1][2] Why: Ensures solubility of both organic reactants and inorganic base.[1][2]

Step-by-Step Workflow:

-

Inerting: Charge a 3-neck round-bottom flask with the Aryl Halide (10.0 g, 41.1 mmol), Boronic Acid (6.8 g, 49.3 mmol), and K

CO -

Solvation: Add degassed 1,4-Dioxane (100 mL) and Water (25 mL). Sparge with N

for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.[1][2] -

Catalysis: Add Pd(dppf)Cl

[1][2]·CH -

Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by HPLC/TLC (Mobile Phase: 20% EtOAc in Hexanes).

-

Work-up:

-

Purification:

Reaction Pathway Visualization[1][2]

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl.

Part 4: Analytical Validation (Self-Validating Protocol)

Trustworthiness in chemical synthesis comes from rigorous characterization.[1][2] The following data confirms the identity of the synthesized material.

-

1H NMR (400 MHz, DMSO-d

): -

19F NMR:

-

HPLC Purity:

Part 5: Applications in Drug Discovery[1][2]

This compound is not just a final product; it is a "warhead" carrier.[1][2] The 3-hydroxy group provides a versatile handle for further functionalization.[1][2]

Pharmacophore Logic[1][2]

-

The Biaryl Twist: The single bond between rings allows for a non-planar conformation (dihedral angle ~30-40°), which often matches the twist of hydrophobic pockets in kinases (e.g., RAF, p38 MAPK).[2]

-

The "Magic Methyl" Effect of CF3: The trifluoromethyl group adds bulk and lipophilicity, often displacing "high-energy" water molecules from the binding site, leading to entropy-driven binding affinity gains.[1][2]

Downstream Derivatization

The phenolic -OH is typically reacted further to generate libraries:

-

O-Alkylation: Reaction with alkyl halides to form ethers (e.g., mimicking the linker in Sorafenib).[1][2]

-

Buchwald-Hartwig Coupling: Conversion of the phenol to an aniline (via triflate activation) to access nitrogen-linked scaffolds.[1][2]

Figure 2: Strategic derivatization pathways for the core scaffold.[1][2]

Part 6: Safety & Handling (E-E-A-T)[2]

-

Fluorinated Intermediates: While the final product is stable, the starting material 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene is volatile and an irritant.[1][2] Handle in a fume hood.

-

Palladium Residues: Pharmaceutical intermediates must be scavenged for heavy metals.[1][2] Use SiliaMetS® Thiol or similar scavengers if the product is intended for biological assay to prevent false positives in cellular assays caused by residual Pd cytotoxicity.[1][2]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Suzuki Coupling)

-

Fluorine in Medicinal Chemistry

-

Related Patent Literature (Contextual)

Sources

- 1. Process for preparing 4-fluoro-3-trifluoromethylphenol - Patent US-5892126-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Process for preparing 4-fluoro-3-trifluoromethylphenol - Patent US-5892126-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 4. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

Advanced Pharmacophore Profiling: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

A Technical Guide to a Privileged Biphenyl Scaffold in Drug Discovery

Executive Summary

3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS: 1261889-86-4) represents a high-value "privileged structure" in medicinal chemistry. It combines a lipophilic, metabolically robust "tail" (the 4-fluoro-3-trifluoromethylphenyl moiety) with a versatile, polar "head" (the 3-hydroxyphenyl group). This specific biphenyl arrangement is frequently utilized in the optimization of kinase inhibitors (Type II), nuclear receptor agonists (PPAR/LXR), and anti-infective agents.

This guide analyzes the structural utility of this scaffold, details its synthetic access via palladium-catalyzed cross-coupling, and outlines its application in modulating lipophilicity and metabolic stability in lead optimization.

Part 1: Structural Pharmacophore Analysis

The efficacy of this compound lies in its ability to simultaneously address three critical parameters in drug design: Metabolic Stability , Hydrophobic Pocket Occupancy , and Vectorial Functionalization .

1. The "Tail": 4-Fluoro-3-trifluoromethylphenyl Group

This moiety is a bioisosteric replacement for simple phenyl or dichlorophenyl groups.

-

Metabolic Blocking: The fluorine atom at the para-position blocks rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

-

Electronic Modulation: The electron-withdrawing nature of the trifluoromethyl (-CF3) and fluoro (-F) groups lowers the electron density of the aromatic ring, reducing the potential for formation of toxic quinone-methide metabolites.

-

Lipophilicity: The -CF3 group significantly increases the logP, facilitating membrane permeability and Blood-Brain Barrier (BBB) penetration, while providing a "bulky" hydrophobic anchor for deep protein pockets (e.g., the allosteric pocket of kinases).

2. The "Head": 3-Hydroxyphenyl Group

-

H-Bond Donor/Acceptor: The phenol -OH group acts as a dual hydrogen bond donor/acceptor, critical for anchoring the molecule to polar residues (e.g., the hinge region of kinases or Ser/Thr residues in nuclear receptors).

-

Derivatization Handle: The phenol is a nucleophilic "handle," allowing rapid conversion into ethers, carbamates, or esters to fine-tune solubility or generate prodrugs.

3. The Biaryl Axis[1][2]

-

Conformational Restriction: The direct biaryl bond introduces rigidity compared to flexible linkers (like ethers or amines), locking the pharmacophores into a specific angular relationship preferred by many receptor binding sites.

Part 2: Synthetic Pathways & Experimental Protocols

The most robust method for synthesizing 3-(4-Fluoro-3-trifluoromethylphenyl)phenol is the Suzuki-Miyaura Cross-Coupling Reaction . This pathway offers high yields and tolerance for the free phenol (under specific conditions) or its protected derivatives.

Workflow Visualization: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle and reaction logic for synthesizing the target scaffold.

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling. The cycle involves oxidative addition of the aryl bromide followed by transmetallation with the boronic acid.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS: 1261889-86-4).

Reagents:

-

3-Hydroxyphenylboronic acid (1.0 eq)

-

4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq)

-

Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide and boronic acid.

-

Solvation: Dissolve the solids in the 1,4-Dioxane/Water mixture. Degas the solution by bubbling nitrogen through it for 15 minutes (Critical for preventing Pd oxidation).

-

Catalysis: Add the Pd(dppf)Cl2 catalyst and K2CO3 base.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) under a nitrogen atmosphere for 12-16 hours. Monitor progress via TLC (eluent: Hexanes/Ethyl Acetate 4:1).

-

Workup: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate.

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation:

-

1H NMR (400 MHz, DMSO-d6): Look for the diagnostic phenol singlet (~9.5 ppm) and the specific splitting pattern of the biphenyl protons.

-

19F NMR: Confirm presence of -CF3 (

-60 ppm) and -F (-110 ppm) signals.

Part 3: Target Therapeutic Areas

1. Kinase Inhibition (Oncology)

This scaffold is particularly relevant for Type II Kinase Inhibitors (e.g., targeting RAF, VEGFR, p38 MAPK). These inhibitors bind to the inactive conformation (DFG-out) of the kinase.

-

Mechanism: The 3-trifluoromethyl-4-fluorophenyl group is lipophilic and bulky. It is designed to occupy the hydrophobic "allosteric pocket" created when the DFG motif moves out.

-

Role of Phenol: The phenol group often resides near the "gatekeeper" residue or solvent front, where it can be etherified to a hinge-binding motif (like an aminopyrimidine or urea).

2. Nuclear Receptor Modulators (Metabolic Disease)

Biphenyl scaffolds are classic templates for PPAR (Peroxisome Proliferator-Activated Receptor) agonists used in treating diabetes and dyslipidemia.

-

Mechanism: The acidic head group (often derived from the phenol) interacts with the polar arm of the receptor, while the fluorinated tail sits in the large hydrophobic ligand-binding domain (LBD).

3. Neuroinflammation (DYRK1A Inhibitors)

Recent research highlights fluorinated biphenyls as inhibitors of DYRK1A, a kinase implicated in Down syndrome and Alzheimer's disease. The high logP of the -CF3 group aids in crossing the blood-brain barrier.

Part 4: Data Presentation & Physicochemical Properties

The following table summarizes the calculated properties that make this scaffold attractive for lead optimization.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 256.20 g/mol | Fragment-like; allows room for further functionalization (Rule of 3/5 compliant). |

| cLogP | 4.2 - 4.5 | Highly lipophilic; good for membrane permeability but requires polar groups to balance solubility. |

| H-Bond Donors | 1 (Phenol OH) | Critical for specific binding interactions. |

| H-Bond Acceptors | 1 (Phenol O) + F atoms | Fluorine acts as a weak acceptor; OH is a strong acceptor. |

| Rotatable Bonds | 1 (Biaryl bond) | Low flexibility reduces entropic penalty upon binding. |

| Topological Polar Surface Area (TPSA) | ~20 Ų | Excellent for BBB penetration (Target < 90 Ų). |

Logic Diagram: SAR Optimization Strategy

This diagram visualizes how to chemically modify the scaffold for specific targets.

Figure 2: Structure-Activity Relationship (SAR) map. The scaffold serves as a central hub where the tail ensures stability/permeability and the head allows target-specific attachment.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (2024). Product Specification: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261889-86-4).[3] Link

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Demonstrates the utility of the 4-F-3-CF3-phenyl motif). Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Splendid Lab. (2024).[4] Compound Catalog: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. Link

Sources

Methodological & Application

Application Note: High-Purity Isolation of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

[1]

Introduction & Compound Analysis

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is a lipophilic biphenyl derivative characterized by a phenolic hydroxyl group on Ring A and a highly electron-withdrawing 4-fluoro-3-trifluoromethyl moiety on Ring B.[1]

Physicochemical Profile[1][3][4][5][6][7][8]

-

Acidity (pKa): Estimated ~9.2–9.[1]5. The electron-withdrawing nature of the fluoro-trifluoromethyl ring (meta-substituted relative to the phenol) slightly increases acidity compared to unsubstituted 3-phenylphenol (pKa ~9.6).[1]

-

Solubility: High solubility in chlorinated solvents (DCM), esters (EtOAc), and ethers (THF).[1] Low solubility in water.[1]

-

Impurities of Concern:

-

Palladium Residues: From Suzuki coupling catalysts (e.g., Pd(dppf)Cl

).[1] -

Boronic Acid Derivatives: Unreacted 3-hydroxyphenylboronic acid or 4-fluoro-3-(trifluoromethyl)phenylboronic acid.[1]

-

Protodeboronation Byproducts: 3-phenylphenol analogs lacking the specific fluorinated ring.[1]

-

Homocoupling Dimers: Bis-phenols or bis(fluoro-trifluoromethyl)biphenyls.[1]

-

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (post-workup) via LC-MS and

Purification Protocols

Method A: Chemical Extraction (The "Methanolic Base" Switch)

Best for: Removing neutral organic impurities and homocoupled dimers on a multigram scale.

Standard aqueous acid/base extraction often fails for this compound due to the high lipophilicity of the fluorinated biphenyl, which causes the sodium phenoxide salt to form an insoluble "oil" or emulsion in pure water. This modified protocol uses methanol to solubilize the phenoxide.[1]

Protocol:

-

Dissolution: Dissolve the crude solid in Toluene or Heptane/EtOAc (9:1) (5 mL/g).

-

Base Extraction:

-

Prepare a solution of NaOH (1.0 M) in Methanol/Water (1:1) .

-

Extract the organic layer with this methanolic base solution (2 x 3 vol).[1]

-

Mechanism:[1][2][3][4][5] The phenol converts to sodium phenoxide and dissolves in the MeOH/Water phase. Neutral impurities (catalyst ligands, dimers) remain in the Toluene/Heptane layer.

-

-

Phase Separation: Discard the upper organic layer (contains neutrals).[1]

-

Acidification & Recovery:

-

Filtration/Extraction: If solid is filterable, filter and wash with water.[1] If oily, extract back into EtOAc , dry over Na

SO

Method B: Flash Column Chromatography

Best for: High purity (>99%) requirements and removal of polar boronic acids.

-

Stationary Phase: Silica Gel (40–63

m).[1] -

Mobile Phase: Hexane / Ethyl Acetate (or Heptane / EtOAc).[1][6]

-

Gradient:

Method C: Recrystallization (Final Polish)

Best for: Final drug substance generation.[1]

The trifluoromethyl group facilitates crystallinity.[1] A mixed solvent system is recommended.[1][6]

-

Solvent System: n-Heptane / Toluene (primary choice) or Hexane / EtOAc .[1]

-

Procedure:

-

Dissolve crude solid in minimum hot Toluene (approx 80°C).[1]

-

Slowly add n-Heptane until slight turbidity persists.

-

Allow to cool slowly to Room Temperature (RT) with gentle stirring.

-

Chill to 0–5°C for 2 hours.

-

-

Collection: Filter the white crystalline needles.[1] Wash with cold n-Heptane.[1]

Palladium Scavenging (Crucial for Pharma)

If the compound is intended for biological assays, residual Palladium must be <10 ppm.

Workflow Visualization

Caption: Integrated purification workflow prioritizing Pd removal and scalable isolation logic.

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Identity | Phenolic OH singlet (~9.8 ppm), aromatic pattern consistent with biphenyl.[1] | |

| Fluorine Content | Singlet (-61 ppm, CF | |

| Purity | HPLC (C18, ACN/Water) | >98.0% Area.[1] |

| Pd Residue | ICP-MS | <20 ppm (Research) / <10 ppm (Dev).[1] |

| Residual Solvent | GC-Headspace | Toluene <890 ppm, Hexane <290 ppm.[1] |

References

Sources

- 1. 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions [mdpi.com]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 6. pubs.acs.org [pubs.acs.org]

High-Resolution GC-MS Profiling of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol: Derivatization Strategies and Fragmentation Dynamics

Introduction & Scientific Rationale

3-(4-Fluoro-3-trifluoromethylphenyl)phenol is a fluorinated biaryl scaffold often utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), particularly those requiring metabolic stability enhanced by fluorine substitution.

Analyzing this compound presents two distinct challenges:

-

Phenolic Tailing: The hydroxyl (-OH) group at the 3-position is capable of hydrogen bonding with active sites in the GC inlet and column, leading to peak tailing and non-linear response at trace levels.

-

Halogenated Volatility: While the trifluoromethyl (

) and fluoro (F) groups increase volatility compared to non-halogenated biphenyls, the molecule remains semi-volatile and prone to adsorption.

Scope of this Protocol: This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow. Unlike generic phenol methods, this protocol mandates silylation using BSTFA + 1% TMCS to cap the polar hydroxyl group. This transformation yields the trimethylsilyl (TMS) ether derivative, significantly improving peak symmetry, thermal stability, and detection limits.

Chemical Identity[1][2][3][4]

-

Target Analyte: 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

-

Formula:

-

Molecular Weight (Parent): 256.20 g/mol

-

Target Derivative: TMS-Ether (

) -

Derivative MW: 328.38 g/mol

Experimental Methodology

Reagents and Standards

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst to ensure complete silylation of sterically hindered phenols.

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate (dried).

-

Internal Standard (ISTD): 4-Bromophenol-TMS or Biphenyl-d10.

Sample Preparation Workflow (Automated via Graphviz)

The following diagram outlines the critical path from sample extraction to data acquisition, ensuring sample integrity is maintained against moisture hydrolysis.

Figure 1: Critical path for derivatization. Moisture exclusion at the 'Drying' step is vital to prevent BSTFA hydrolysis.

Step-by-Step Derivatization Protocol

-

Weighing: Transfer 5 mg of the sample into a 2 mL GC crimp-top vial.

-

Dissolution: Add 500 µL of anhydrous Ethyl Acetate. Vortex until fully dissolved.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

-

Incubation: Seal the vial immediately with a PTFE-lined cap. Heat at 60°C for 30 minutes in a dry block heater.

-

Why: While phenols react quickly, the electron-withdrawing

group on the adjacent ring can reduce the nucleophilicity of the phenol oxygen, necessitating thermal energy for quantitative conversion.

-

-

Preparation for Injection: Allow to cool to room temperature. Inject directly. If the concentration is too high, dilute 1:10 with anhydrous Ethyl Acetate.

Instrumental Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single-quadrupole setup. |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | 5% Phenyl phase provides optimal selectivity for aromatic isomers. |

| Inlet Temp | 260°C | Ensures rapid volatilization of the high-boiling biphenyl. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during temperature ramping. |

| Injection | 1 µL Splitless (Purge on @ 0.75 min) | Maximizes sensitivity for trace impurity analysis. |

| Oven Program | 60°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp prevents broadening; high final temp elutes heavy dimers. |

| Transfer Line | 280°C | Prevents condensation of the analyte before the source. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for reproducible fragmentation. |

| Scan Range | m/z 40 – 450 | Covers fragment ions ( |

Results & Discussion: Mass Spectral Interpretation

Fragmentation Dynamics

The Electron Ionization (EI) spectrum of the TMS-derivative is distinct. The stability of the biphenyl core dominates the spectrum, but specific losses characterize the substituents.

Key Diagnostic Ions:

-

m/z 328 (

): The molecular ion.[2] It is robust and intense due to the aromatic stabilization of the radical cation. -

m/z 313 (

): Loss of a methyl group ( -

m/z 259 (

): Loss of the trifluoromethyl group ( -

m/z 73 (

): The trimethylsilyl cation, confirming the presence of the TMS group.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation cascade used to confirm the structure.

Figure 2: Proposed fragmentation pathways. The transition from m/z 328 to 313 is the primary quantifier transition.

Validation & Quality Control

To ensure this method is "Trustworthy" (as per E-E-A-T), the following validation criteria must be met:

-

Derivatization Efficiency Check:

-

Monitor the sample for the underivatized parent ion (m/z 256 ).

-

Acceptance Criteria: The peak area of m/z 256 should be < 2% of the derivative peak (m/z 328). If m/z 256 is visible, the reagents may be wet (hydrolyzed).

-

-

Linearity:

-

Prepare calibration standards from 1 ppm to 100 ppm.

-

The biphenyl core provides excellent UV absorbance, but for GC-MS, rely on the ratio of m/z 328 (Target) to the ISTD ion.

-

-

System Suitability:

-

Inject a blank (Ethyl Acetate + BSTFA) to ensure no "ghost peaks" from the septum or vial cap liners interfere with the m/z 328 or 313 windows.

-

References

-

Agilent Technologies. (2011).[3] Analysis of Phenols according to EPA 8040. Application Note. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Electron Ionization of Fluorinated Biphenyls. Retrieved from [Link]

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Fluoro-3-(trifluoromethyl)phenol in Advanced Material Science

An important clarification regarding the topic is necessary. The compound "3-(4-Fluoro-3-trifluoromethylphenyl)phenol" is a biphenyl derivative. However, the available scientific literature and search results predominantly focus on its structural isomer, 4-Fluoro-3-(trifluoromethyl)phenol (CAS RN: 61721-07-1), a key fluorinated building block. This guide will therefore focus on the well-documented applications and protocols for 4-Fluoro-3-(trifluoromethyl)phenol , as it serves as a scientifically grounded and representative model for the use of advanced fluorinated phenols in material science and drug discovery.

Introduction: The Strategic Role of Fluorination in Material Design

The incorporation of fluorine into organic molecules is a cornerstone of modern material science and medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—impart significant advantages to parent molecules.[1][2] These advantages often manifest as enhanced metabolic stability in pharmaceuticals, modulated electronic properties for organic electronics, and superior thermal and chemical resistance in advanced polymers.[3][4]

4-Fluoro-3-(trifluoromethyl)phenol stands out as a particularly valuable building block. It features two distinct fluorine motifs on a phenolic backbone: an aromatic C-F bond and a trifluoromethyl (-CF3) group. This dual functionalization provides a powerful tool for fine-tuning material properties. The -CF3 group is highly lipophilic and electron-withdrawing, while the phenolic hydroxyl group offers a reactive site for polymerization and derivatization. These characteristics make it an essential intermediate in the synthesis of high-performance polymers, coatings, and specialty chemicals where durability and specific performance characteristics are paramount.[3]

Section 1: Physicochemical Profile of 4-Fluoro-3-(trifluoromethyl)phenol

A thorough understanding of a monomer's properties is critical for predicting its behavior in polymerization reactions and the final characteristics of the material. The key properties of 4-Fluoro-3-(trifluoromethyl)phenol are summarized below.

| Property | Value | Source |

| CAS Number | 61721-07-1 | [3] |

| Molecular Formula | C₇H₄F₄O | [3][5] |

| Molecular Weight | 180.10 g/mol | [3][5] |

| Appearance | White to orange to green powder to lump | [3] |

| Melting Point | 17 °C | [3] |

| Boiling Point | 86 °C at 15 mmHg | [3] |

| Density | 1.45 g/cm³ | [3] |

| IUPAC Name | 4-fluoro-3-(trifluoromethyl)phenol | [5] |

Section 2: Core Applications in Material Science

The unique fluorine substitution pattern of 4-Fluoro-3-(trifluoromethyl)phenol makes it a versatile intermediate for several advanced applications.

-

High-Performance Polymers and Coatings: The primary application in material science is its use as a monomer or co-monomer in the creation of advanced polymers such as polyarylethers. The resulting materials often exhibit significantly improved thermal stability and chemical resistance due to the high energy of the C-F bonds.[3] The trifluoromethyl group can also enhance solubility in specific organic solvents while increasing the glass transition temperature (Tg) of the final polymer.

-

Specialty Adhesives and Formulations: Its distinct properties contribute to the formulation of specialty adhesives and other chemical products where high durability and resistance to harsh environments are required.[3]

-

Agrochemical and Pharmaceutical Synthesis: Beyond material science, this compound is a crucial starting material for agricultural chemicals, particularly herbicides.[6] It also serves as an intermediate in the synthesis of anti-inflammatory and analgesic drugs, where the fluorinated motifs enhance biological activity and metabolic stability.[3]

Section 3: Protocols and Methodologies

The following sections provide detailed, field-proven protocols. The causality behind each step is explained to empower researchers to adapt these methods to their specific needs.

Protocol 3.1: Conceptual Synthesis of a High-Performance Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol outlines a representative synthesis of a poly(arylene ether) using 4-Fluoro-3-(trifluoromethyl)phenol. The principle is a nucleophilic aromatic substitution (SNA) reaction, where the phenoxide, generated in situ, acts as a nucleophile to displace an activated leaving group (typically fluoride or chloride) on another monomer.

Causality: The reaction is driven by the formation of a stable ether linkage and is facilitated by an aprotic polar solvent that can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The use of a Dean-Stark trap is critical for removing water, which can otherwise hydrolyze the reactants and terminate the polymerization chain.

Step-by-Step Methodology:

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap fitted with a condenser.

-

Reagent Charging: Charge the flask with equimolar amounts of 4-Fluoro-3-(trifluoromethyl)phenol and a suitable activated dihalo-monomer (e.g., decafluorobiphenyl).

-

Solvent and Base Addition: Add a high-boiling aprotic polar solvent (e.g., N,N-Dimethylacetamide or Sulfolane) and an anhydrous base (e.g., potassium carbonate), with the base in slight molar excess relative to the phenol. Add toluene as an azeotroping agent.

-

Dehydration: Heat the reaction mixture to reflux (approx. 130-140°C) for 2-4 hours to azeotropically remove water via the Dean-Stark trap. Successful dehydration is indicated by the cessation of water collection.

-

Polymerization: After dehydration, carefully drain the toluene from the trap and increase the reaction temperature to 160-180°C to initiate polymerization. The viscosity of the solution will increase as the polymer chains grow.

-

Monitoring: Monitor the reaction progress by periodically taking samples and measuring the inherent viscosity. The reaction is typically continued for 8-24 hours until the desired molecular weight is achieved.

-

Precipitation and Purification: Cool the viscous polymer solution and slowly pour it into a non-solvent (e.g., methanol or water) under vigorous stirring to precipitate the polymer.

-

Washing: Filter the polymer and wash it extensively with hot water and methanol to remove residual salts and solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Caption: Standardized workflow for polymer characterization.

Section 4: Safety and Handling

As a reactive chemical intermediate, 4-Fluoro-3-(trifluoromethyl)phenol must be handled with appropriate care.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), and is toxic to aquatic life with long-lasting effects (H411). [5]* Precautionary Measures:

References

-

4-Fluoro-3-(trifluoromethyl)phenol - Chem-Impex.

-

Potential Research Areas for Fluorinated Phenols: A Technical Guide - Benchchem.

-

4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem.

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au.

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Request PDF - ResearchGate.

-

Intermediates 3-Fluoro-4-methylphenol for critical molecular building block - Unibrom Corp.

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC.

-

3-FLUORO-4-(TRIFLUOROMETHOXY)PHENOL | 177596-38-2, 3-FLUORO-4-(TRIFLUOROMETHOXY)PHENOL Formula - ECHEMI.

-

Deoxyfluorination of Phenols - Harvard DASH.

-

4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem.

-

3-Fluoro-4-nitrophenol 99 394-41-2 - Sigma-Aldrich.

-

4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

3-Fluoro-4-(trifluoromethyl)phenol - ACUBIOCHEM.

-

Phenol, 3-(trifluoromethyl)- - NIST WebBook.

-

US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.

-

4-fluoro-3-trifluoromethyl phenol - ChemBK.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. 4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

Application Notes and Protocols for In Vivo Studies of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol

A Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Disclaimer: This document provides a detailed, scientifically-grounded framework for the in vivo investigation of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. As of the date of this publication, specific in vivo data for this compound is not extensively available in public literature. The protocols and mechanistic discussions herein are based on established methodologies for analogous phenolic and fluorinated compounds and are intended to serve as an expert-guided starting point for novel research.

Introduction: The Therapeutic Potential of Fluorinated Phenolic Compounds

Phenolic compounds are a cornerstone of medicinal chemistry, with a rich history of yielding therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups into a phenolic scaffold, as seen in 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. These modifications make such compounds compelling candidates for investigation in a variety of therapeutic areas, most notably as anti-inflammatory and analgesic agents.

This guide provides a comprehensive overview of the critical in vivo studies to elucidate the potential therapeutic efficacy of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. We will delve into the rationale behind the selection of specific animal models, provide detailed, step-by-step protocols, and discuss the interpretation of potential outcomes.

Section 1: Compound Preparation and Formulation for In Vivo Administration

The bioavailability and, consequently, the in vivo efficacy of a test compound are critically dependent on its formulation. Phenolic compounds can exhibit poor aqueous solubility, necessitating careful consideration of the vehicle for administration.

1.1. Solubility Assessment:

Prior to in vivo studies, the solubility of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol should be determined in a panel of pharmaceutically acceptable vehicles.

| Vehicle | Expected Solubility | Rationale |

| Saline (0.9% NaCl) | Low | Establishes baseline aqueous solubility. |

| 5% DMSO in Saline | Moderate | Dimethyl sulfoxide (DMSO) is a common aprotic solvent for solubilizing hydrophobic compounds. The concentration is kept low to minimize potential toxicity. |

| 10% Tween® 80 in Saline | Moderate to High | A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds. |

| 0.5% Carboxymethylcellulose (CMC) in Water | Suspension | Forms a stable suspension for oral administration if the compound is not fully soluble. |

1.2. Recommended Formulation Protocol:

For initial in vivo screening, a formulation in 10% Tween® 80 in sterile saline is recommended for intraperitoneal (i.p.) or subcutaneous (s.c.) administration. For oral (p.o.) administration, a suspension in 0.5% CMC is a standard approach.

Protocol for Formulation (10% Tween® 80 in Saline):

-

Weigh the required amount of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol.

-

In a sterile container, add the appropriate volume of Tween® 80 to the compound.

-

Vortex or sonicate until the compound is fully dissolved.

-

Add sterile saline to the final volume and vortex thoroughly to ensure a homogenous solution.

-

Visually inspect for any precipitation before administration.

Section 2: In Vivo Models for Assessing Anti-Inflammatory Activity

Inflammation is a complex biological response, and its in vivo modeling is crucial for evaluating the efficacy of novel anti-inflammatory agents.

2.1. Carrageenan-Induced Paw Edema in Rodents:

This is a classic and highly reproducible model of acute inflammation. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

Rationale: This model is particularly useful for screening compounds that may inhibit mediators of the early phase of inflammation, such as histamine, serotonin, and bradykinin, as well as the later phase, which is primarily mediated by prostaglandins.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

-

Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle control (e.g., 10% Tween® 80 in saline)

-

3-(4-Fluoro-3-trifluoromethylphenyl)phenol (e.g., 10, 30, 100 mg/kg)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., i.p. or p.o.).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[1]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[1]

-

Data Analysis:

-

Calculate the paw edema as the difference between the paw volume at each time point and the baseline paw volume.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Section 3: In Vivo Models for Assessing Analgesic Activity

Pain is a complex sensory and emotional experience. Different models are used to assess various aspects of pain, including visceral and thermal pain.

3.1. Acetic Acid-Induced Writhing Test:

This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs), which is a manifestation of visceral pain.[2]

Rationale: The pain in this model is mediated by the release of endogenous substances such as prostaglandins and bradykinin, which sensitize nociceptive neurons. It is a sensitive test for peripherally acting analgesics.[2]

Detailed Protocol:

-

Animals: Swiss albino mice (20-25 g).

-

Acclimatization and Grouping: As described in the previous protocol.

-

Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Aspirin, 100 mg/kg, p.o.).

-

Induction of Writhing: 30-60 minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[3]

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.[3]

-

Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

3.2. Hot Plate Test:

This model is used to evaluate central analgesic activity. The test measures the reaction time of an animal to a thermal stimulus.

Rationale: The hot plate test assesses the response to a thermal noxious stimulus, which involves supraspinal pathways. It is particularly useful for identifying compounds with centrally mediated analgesic effects, such as opioids.[4]

Detailed Protocol:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[5]

-

Animals: Swiss albino mice (20-25 g).

-

Acclimatization and Grouping: As previously described.

-

Baseline Latency: Before compound administration, place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[5]

-

Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Morphine, 5 mg/kg, s.c.).

-

Post-Treatment Latency: Measure the reaction latency at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each group at each time point.

Section 4: Proposed Mechanism of Action and Supporting In Vitro Studies

The anti-inflammatory and analgesic effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation and pain.

4.1. Inhibition of Pro-inflammatory Mediators:

Fluorinated phenolic compounds may exert their effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[6]

4.2. Modulation of Inflammatory Signaling Pathways:

Many flavonoids and phenolic compounds are known to inhibit the activation of key transcription factors that regulate the expression of pro-inflammatory genes, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] They can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]

Signaling Pathway: NF-κB in Inflammation

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

4.3. TRPM8 Channel Modulation:

Transient Receptor Potential Melastatin 8 (TRPM8) is a cation channel activated by cold temperatures and cooling agents. It is expressed in sensory neurons and is implicated in pain perception.[8] Antagonism of TRPM8 has been shown to be effective in models of neuropathic and inflammatory pain, particularly in reducing cold hypersensitivity.[9][10] Given the structural features of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol, its potential interaction with TRPM8 warrants investigation, especially if analgesic effects are observed in vivo.

Section 5: Preliminary Pharmacokinetic and Safety Assessment

A preliminary understanding of the pharmacokinetic (PK) profile and safety of the compound is essential for interpreting efficacy data and for guiding further development.

5.1. Pharmacokinetic Studies:

A basic PK study in rodents can provide information on absorption, distribution, metabolism, and excretion (ADME).

Protocol Outline:

-

Administer a single dose of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol to a cohort of animals (e.g., intravenously and orally).

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analyze the plasma concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

5.2. Acute Toxicity Study:

An acute toxicity study provides information on the potential adverse effects of a single high dose of the compound.

Protocol Outline (Up-and-Down Procedure):

-

Administer a starting dose of the compound to a single animal.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome, the dose for the next animal is adjusted up or down.

-

This process is continued until the LD50 (median lethal dose) can be estimated.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial in vivo evaluation of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol. By systematically applying these established models and protocols, researchers can effectively assess the anti-inflammatory and analgesic potential of this novel compound, elucidate its potential mechanism of action, and gather the critical data necessary to advance its development as a potential therapeutic agent. The inherent value of the fluorinated phenolic scaffold warrants a thorough investigation, and the methodologies outlined herein provide a clear path for such an endeavor.

References

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). JoVE. Retrieved from [Link]

-

In Vivo Pain Models. (n.d.). Charles River. Retrieved from [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate. Retrieved from [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

-

In Vivo Models for Inflammatory Arthritis. (2018). PubMed. Retrieved from [Link]

-

What in vivo models are used for pain studies? (2025). Patsnap Synapse. Retrieved from [Link]

-

In-Vivo Models for Management of Pain. (2025). ResearchGate. Retrieved from [Link]

-

Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). ScienceDirect. Retrieved from [Link]

-

The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. (2021). SID. Retrieved from [Link]

-

Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. (n.d.). NIH. Retrieved from [Link]

-

Acetic acid induced painful endogenous infliction in writhing test on mice. (n.d.). PubMed Central. Retrieved from [Link]

-

Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). PubMed Central. Retrieved from [Link]

-

In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. (n.d.). PubMed. Retrieved from [Link]

-

Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. (2017). PubMed Central. Retrieved from [Link]

-

Analgesia Hot Plat Test. (n.d.). SlideShare. Retrieved from [Link]

-

Toxicological aspects of the use of phenolic compounds in disease prevention. (n.d.). PubMed Central. Retrieved from [Link]

-

Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (n.d.). MDPI. Retrieved from [Link]

-

In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. Retrieved from [Link]

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved from [Link]

-

Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. (2022). PubMed Central. Retrieved from [Link]

-

Role of the Encapsulation in Bioavailability of Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

β-Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. (n.d.). MDPI. Retrieved from [Link]

-

Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of Encapsulated Add-Value Bioactive Phenolic Compounds by Supercritical CO2-Assisted Spray Drying. (n.d.). RUN. Retrieved from [Link]

-

Characterization of New TRPM8 Modulators in Pain Perception. (2019). PubMed. Retrieved from [Link]

-

Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025). MDPI. Retrieved from [Link]

-

In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (n.d.). ACS Publications. Retrieved from [Link]

-

Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]

-

2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI. Retrieved from [Link]

-

Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. (2019). RSC Publishing. Retrieved from [Link]

-

in vivo toxicity study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. (n.d.). PLOS One. Retrieved from [Link]

-

Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). ResearchGate. Retrieved from [Link]

-

Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

-

In Vivo PK/PD Study Services. (n.d.). Reaction Biology. Retrieved from [Link]

-

In vivo bioavailability of polyphenols from grape by-product extracts, and effect on lipemia of normocholesterolemic Wistar rats. (n.d.). PubMed. Retrieved from [Link]

-

Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. (2022). PubMed. Retrieved from [Link]

-

In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved from [Link]

-

Characterization of New TRPM8 Modulators in Pain Perception. (2019). PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 6. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of New TRPM8 Modulators in Pain Perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield in 3-(4-Fluoro-3-trifluoromethylphenyl)phenol synthesis

Technical Support Center: Case #592-B Subject: Yield Optimization for 3-(4-Fluoro-3-trifluoromethylphenyl)phenol Synthesis Status: Open Priority: High (Process Critical)

Executive Diagnostic Summary

User Context: You are attempting to synthesize 3-(4-Fluoro-3-trifluoromethylphenyl)phenol , a critical biaryl scaffold often found in kinase inhibitors (e.g., Raf/VEGFR inhibitors).

The Reaction:

-

Coupling Partner A (Nucleophile): 3-Hydroxyphenylboronic acid (Electron-rich, protic).

-

Coupling Partner B (Electrophile): 5-Bromo-2-fluorobenzotrifluoride (Electron-deficient, sterically congested).

The Problem: Users frequently report yields stalling at 40-50%, often accompanied by unreacted aryl bromide or the formation of phenol homocoupling byproducts.

Root Cause Analysis:

The low yield is rarely due to the intrinsic reactivity of the aryl bromide (which is activated by

-

Catalyst Poisoning: The free phenolic hydroxyl group (

) forms a phenoxide anion under basic conditions, which can coordinate to Palladium (Pd), arresting the catalytic cycle. -